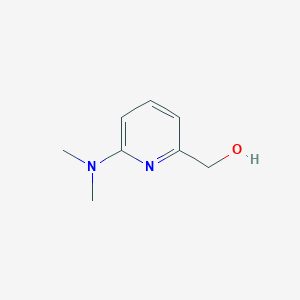
(6-(Dimethylamino)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(6-(Dimethylamino)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 215869-78-6 . It has a molecular weight of 152.2 . The IUPAC name for this compound is [6-(dimethylamino)-2-pyridinyl]methanol . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “(6-(Dimethylamino)pyridin-2-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-5,11H,6H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(6-(Dimethylamino)pyridin-2-yl)methanol” is a light yellow liquid . It has a molecular weight of 152.2 .Applications De Recherche Scientifique
Catalytic Oligomerization of Ethylene : A study by Kermagoret & Braunstein (2008) demonstrated the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and their application in ethylene oligomerization. This process yielded mostly dimers and trimers of ethylene.
Synthesis of Pyrrolo[2,3-c]pyridin-3-ols : Kobayashi et al. (2011) reported the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, leading to the formation of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. These compounds were synthesized using 4-(dimethylamino)pyridine (DMAP) as a catalyst (Kobayashi et al., 2011).
Characterization of Proton Sponges : Pozharskii et al. (2010) studied bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol, which are known as double in/out proton sponges. These compounds exhibit unique hydrogen-bond switching properties at different temperatures (Pozharskii et al., 2010).
Antioxidant Properties : Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, including compounds with (dimethylamino)pyridinol groups, which displayed significant antioxidant properties (Wijtmans et al., 2004).
Electrochemical Reduction of Carbon Dioxide : Barton Cole et al. (2015) explored the catalytic ability of substituted pyridiniums, including 4-dimethylamino pyridine, in the electrochemical reduction of carbon dioxide to methanol. The study suggested that basicity and LUMO energy of the pyridinium are important factors affecting catalytic behavior (Barton Cole et al., 2015).
Synthesis of Herbicides : Obrecht et al. (1988) conducted a reaction with dimethylamino-azirines and pyridinedicarboximide, yielding compounds structurally related to powerful herbicides. This offered a new synthetic approach to herbicide production (Obrecht et al., 1988).
Preferential Solvation Studies : Zurawsky & Scarlata (1992) examined the preferential solvation of PRODAN, a dye with a (dimethylamino)naphthalene group, in binary polar solvent mixtures, providing insights into solvent interactions (Zurawsky & Scarlata, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
[6-(dimethylamino)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNLHIYJOSNQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679096 | |
| Record name | [6-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215869-78-6 | |
| Record name | 6-(Dimethylamino)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215869-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(dimethylamino)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B1453148.png)
![2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide](/img/structure/B1453152.png)

![1-Prop-1-en-2-yl-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]benzimidazol-2-one](/img/structure/B1453158.png)





